Varenicline Lactam

Description

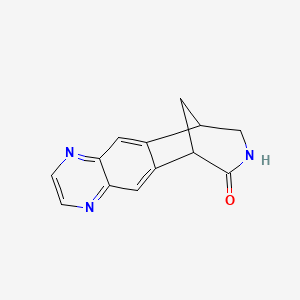

Structure

3D Structure

Properties

IUPAC Name |

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c17-13-10-3-7(6-16-13)8-4-11-12(5-9(8)10)15-2-1-14-11/h1-2,4-5,7,10H,3,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQEPJJGUAJITEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC(=O)C1C3=CC4=NC=CN=C4C=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676193 | |

| Record name | 6,8,9,10-Tetrahydro-7H-6,10-methanoazepino[4,5-g]quinoxalin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873302-30-8 | |

| Record name | 6,8,9,10-Tetrahydro-7H-6,10-methanoazepino[4,5-g]quinoxalin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Varenicline Lactam: Structure, Properties, and Analysis

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

Introduction: The Context of Varenicline and Its Impurities

Varenicline, marketed under trade names such as Chantix® and Champix®, is a first-line pharmacotherapy for smoking cessation.[1][2] Its mechanism of action involves partial agonism at the α4β2 nicotinic acetylcholine receptor, which alleviates nicotine withdrawal symptoms and reduces the rewarding effects of smoking.[3][4] The synthesis and stability of varenicline, a complex tetracyclic amine, can lead to the formation of various related substances, including process-related impurities and degradation products. For drug development professionals and researchers, a thorough understanding of these impurities is paramount for ensuring the quality, safety, and efficacy of the final drug product.

This guide provides an in-depth technical overview of a key varenicline-related compound: Varenicline Lactam. As a known metabolite of varenicline, this compound is of significant interest in both metabolic and impurity profiling studies.[5] This document will detail its chemical structure, physicochemical properties, and analytical characterization, providing a comprehensive resource for scientists in the pharmaceutical field.

Varenicline Lactam: A Detailed Profile

Chemical Identity

Varenicline Lactam is a cyclic amide derivative of varenicline. Its formation involves a modification of the varenicline core structure, resulting in a lactam ring.

-

Systematic Name: 6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][1]benzazepin-7-one

-

CAS Number: 873302-30-8

-

Molecular Formula: C₁₃H₁₁N₃O

-

Molecular Weight: 225.25 g/mol

Chemical Structure

The chemical structure of Varenicline Lactam is characterized by the presence of a carbonyl group within the seven-membered ring of the varenicline framework, forming a lactam. This structural change significantly alters the electronic and steric properties of the molecule compared to the parent drug.

Figure 1: 2D Chemical Structure of Varenicline Lactam

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Varenicline Lactam is essential for developing analytical methods, understanding its metabolic fate, and assessing its potential impact as a drug impurity.

| Property | Value | Source/Comment |

| Appearance | White Powder | [6] |

| Molecular Formula | C₁₃H₁₁N₃O | [7] |

| Molecular Weight | 225.25 | [7] |

| Melting Point | 140.1-142.9°C | [6] |

| Solubility | Data not available. Lactams generally exhibit a range of solubilities in organic solvents depending on their structure.[8][9][10][11] | It is reasonable to predict solubility in polar organic solvents such as methanol, ethanol, and acetonitrile. |

| pKa | Data not available. The pKa of the parent compound, varenicline, is 9.2.[12] The lactam functionality is generally weakly basic.[12][13] | The pKa of Varenicline Lactam is expected to be significantly lower than that of varenicline due to the presence of the electron-withdrawing carbonyl group adjacent to the nitrogen atom. |

Formation and Significance

Varenicline Lactam is recognized as a metabolite of varenicline.[5] While the specific metabolic pathways leading to its formation have not been extensively detailed in the public literature, it is plausible that it is formed through oxidative metabolism of the varenicline molecule. The metabolism of varenicline is generally considered to be minimal, with a large portion of the drug excreted unchanged.[1][4] However, the formation of metabolites, including N-carbamoyl glucuronide and oxidized products, has been observed.[5]

As an impurity in varenicline drug substance or product, the presence of Varenicline Lactam would be monitored and controlled according to regulatory guidelines to ensure the safety and quality of the medication.

Analytical Characterization: A Practical Approach

Workflow for Isolation and Characterization

Figure 2: Workflow for the Isolation and Characterization of Varenicline Lactam.

Experimental Protocol: Isolation by Preparative HPLC

The following protocol is adapted from a validated method for the isolation of a hydroxy varenicline impurity and serves as a robust template for the isolation of Varenicline Lactam.

Instrumentation:

-

Preparative High-Performance Liquid Chromatography (HPLC) system equipped with a suitable detector (e.g., UV-Vis).

Chromatographic Conditions:

-

Column: A reversed-phase C18 column suitable for preparative scale (e.g., 250 x 20 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: Methanol.

-

Gradient Elution: A gradient optimized to resolve Varenicline Lactam from varenicline and other impurities. A starting point could be a linear gradient from 10% B to 90% B over 30 minutes.

-

Flow Rate: Appropriate for the column dimensions (e.g., 15-20 mL/min).

-

Detection: UV detection at a wavelength where Varenicline Lactam exhibits significant absorbance (e.g., 235 nm).

-

Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

Procedure:

-

Prepare a concentrated solution of the crude varenicline sample containing Varenicline Lactam in a suitable solvent (e.g., methanol or a mixture of mobile phases).

-

Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

-

Perform multiple injections onto the preparative HPLC system.

-

Collect the fractions corresponding to the Varenicline Lactam peak.

-

Combine the collected fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

-

Lyophilize the resulting residue to obtain the isolated Varenicline Lactam as a solid.

Spectroscopic Analysis for Structural Elucidation

1. Mass Spectrometry (MS):

-

Technique: High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source is recommended.

-

Expected Results: The protonated molecule [M+H]⁺ should be observed at an m/z corresponding to the exact mass of Varenicline Lactam (C₁₃H₁₂N₃O⁺). Fragmentation patterns obtained through MS/MS analysis can provide further structural information.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Techniques: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC).

-

Expected ¹H NMR Features: The spectrum would be expected to show signals corresponding to the aromatic and aliphatic protons of the varenicline core. The absence of the N-H proton signal from the parent varenicline and the presence of signals consistent with the rigid lactam structure would be key indicators.

-

Expected ¹³C NMR Features: The most notable feature would be a downfield signal corresponding to the carbonyl carbon of the lactam ring (typically in the range of 160-180 ppm).

3. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Technique: Attenuated Total Reflectance (ATR) FT-IR.

-

Expected Features: A strong absorption band in the region of 1650-1690 cm⁻¹ characteristic of a cyclic amide (lactam) carbonyl stretch would be a definitive feature.

Pharmacological and Toxicological Considerations

As a metabolite of varenicline, Varenicline Lactam's pharmacological and toxicological profile is of interest. While specific studies on the biological activity of Varenicline Lactam are not widely published, it is a general principle in drug development that metabolites are assessed for their potential to contribute to the therapeutic effect or to cause adverse effects. Varenicline itself is a partial agonist at α4β2 nicotinic acetylcholine receptors and a full agonist at α7 receptors.[8] Any assessment of Varenicline Lactam would likely involve evaluating its binding affinity and functional activity at these and other relevant receptors.

Conclusion

References

-

Obach, R. S., Reed-Hagen, A. E., Krueger, S. S., Obach, R. S., Reed-Hagen, A. E., & Krueger, S. S. (2006). Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro. Drug metabolism and disposition, 34(1), 121–130. [Link]

-

Pharmacology of Varenicline (Chantix, Champix); Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

-

Varenicline. (n.d.). StatPearls - NCBI Bookshelf. [Link]

-

Jordan, C. J., & Xi, Z. X. (2018). Discovery and development of varenicline for smoking cessation. Expert opinion on drug discovery, 13(7), 671–683. [Link]

-

varenicline | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Faessel, H. M., Smith, B. J., Gibbs, M. A., & Burstein, A. H. (2010). A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation. Clinical pharmacokinetics, 49(12), 799–816. [Link]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. [Link]

-

Varenicline Tartrate | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass. [Link]

-

2-Pyrrolidone. (n.d.). In Wikipedia. [Link]

- A method for controlling the solubility of a β-lactam nucleus. (1998).

-

Varenicline. (n.d.). PubChem. [Link]

-

A Review of the Clinical Pharmacokinetics and Pharmacodynamics of Varenicline for Smoking Cessation. (2010). ResearchGate. [Link]

-

Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. (2023). Psych Scene Hub. [Link]

-

Chemical structure of varenicline. Source: PubChem database. (n.d.). ResearchGate. [Link]

-

An isocratic liquid chromatography-electrospray ionization tandem mass spectrometric determination of varenicline in human plasma and dosage form. (2013). ResearchGate. [Link]

-

Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical populations. (2018). Taylor & Francis Online. [Link]

-

Characterization of Lactam-Containing Binary Solvents by Solvatochromic Indicators. (2020). ResearchGate. [Link]

-

picogram level quantification of varenicline in human plasma samples by lc-esi-ms/ms. (2018). ResearchGate. [Link]

-

Lactam. (n.d.). In Wikipedia. [Link]

-

Chemical structure of varenicline (VRC) and its absorption spectrum... (n.d.). ResearchGate. [Link]

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of Var. (2021). FDA. [Link]

-

Solute–solvent interactions in lactams–water ternary solvents. (2011). RSC Publishing. [Link]

-

Advances in the chemistry of β-lactam and its medicinal applications. (2013). PMC. [Link]

-

1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][1]benzazepin-8-yl). (n.d.). precisionFDA. [Link]

-

Chemical structures of Varenicline Tartrate and degradant product (DP-I). (n.d.). ResearchGate. [Link]

-

Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. (2022). Chemical Methodologies. [Link]

-

Cyclic Amides - Lactams. (n.d.). Química Organica.org. [Link]

-

β-Lactam. (n.d.). In Wikipedia. [Link]

-

Varenicline Lactam. (n.d.). molsyns.com. [Link]

-

Facile synthesis of hexahydropyrazino[2,3-e]pyrazines from 3-aminomethyl-1,2,4-triazoles. (2016). ResearchGate. [Link]

-

Showing metabocard for Varenicline (HMDB0015398). (2012). Human Metabolome Database. [Link]

- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Source not further specified].

-

MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. (n.d.). The Distant Reader. [Link]

-

Varenicline Lactam. (n.d.). Analytica Chemie. [Link]

Sources

- 1. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. psychscenehub.com [psychscenehub.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Varenicline Lactam | molsyns.com [molsyns.com]

- 7. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 8. WO1998048037A1 - A METHOD FOR CONTROLLING THE SOLUBILITY OF A β-LACTAM NUCLEUS - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Solute–solvent interactions in lactams–water ternary solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. A review of the clinical pharmacokinetics and pharmacodynamics of varenicline for smoking cessation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Varenicline: Pathway, Mechanism, and Experimental Protocols

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: Deconstructing the "Varenicline Lactam" Nomenclature

In the landscape of pharmaceutical synthesis, precise nomenclature is paramount. The topic of "Varenicline Lactam" presents an immediate ambiguity that this guide must first address. Varenicline, known chemically as 7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][1]benzazepine, is a complex tetracyclic amine. Its structure, crucial for its function as a partial agonist at α4β2 nicotinic acetylcholine receptors, does not contain a lactam—a cyclic amide—moiety.[2][3]

The established and industrially adopted synthetic pathways to Varenicline, pioneered by Pfizer, do not feature a lactam intermediate.[4][5] It is plausible that the term "Varenicline Lactam" is a misnomer, potentially referring to the critical N-acyl amide intermediate, 1-(10-aza-tricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone. This trifluoroacetamide plays a pivotal role, serving not only as a protecting group but also as a directing group for the regioselective dinitration of the aromatic ring—a key step in the synthesis.

This guide, therefore, provides a comprehensive exploration of the principal synthesis of Varenicline, with a specific focus on the strategic use of its N-trifluoroacetyl amide intermediate. We will dissect the synthetic sequence, elucidate the underlying reaction mechanisms, and provide detailed experimental protocols derived from foundational patents and publications.

Strategic Overview of the Varenicline Synthesis

The synthesis of Varenicline is a multi-step process that can be conceptually divided into three major stages, as outlined in process patents.[1][6]

-

Construction of the Core Framework: Synthesis of the key tricyclic amine intermediate, 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine.[7]

-

Functionalization and Pyrazine Precursor Assembly: Protection of the secondary amine, followed by regioselective dinitration of the aromatic ring and subsequent reduction to form an ortho-phenylenediamine derivative.

-

Heterocycle Formation and Final Deprotection: Cyclocondensation of the diamine with glyoxal to construct the pyrazine ring, followed by deprotection to yield Varenicline free base.

This strategy is designed for scalability and control, ensuring high purity of the final active pharmaceutical ingredient (API).[8]

Caption: Figure 1. High-level strategic workflow for Varenicline synthesis.

Stage 1: Synthesis of the Tricyclic Amine Core

The foundational tricyclic amine, 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine, is a critical intermediate.[7][9] While several routes exist, a common approach involves the construction of the bridged system from simpler precursors like 2-indanone.

Key Transformation: Mannich-Type Cyclization and Reduction

One patented method describes a process starting from 2-indanone, which undergoes a Mannich reaction with an amine (e.g., benzylamine) and paraformaldehyde.[10] This is followed by reduction of the resulting keto-amine intermediate to form the bridged bicyclic system.

Experimental Protocol: Synthesis of 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine Hydrochloride[10]

-

Step 1: Mannich Reaction. To a cooled solution of 2-indanone and benzylamine in a suitable solvent (e.g., acetonitrile), paraformaldehyde is added. The reaction is typically conducted under acidic or alkaline conditions to facilitate the formation of the Mannich base.

-

Step 2: Carbonyl Reduction. The intermediate from Step 1 is treated with a reducing agent. A common choice is a silane, such as triethylsilane, in the presence of a strong acid like trifluoroacetic acid. This combination effectively reduces the ketone to a methylene group.

-

Step 3: Debenzylation. The N-benzyl protecting group is removed via catalytic hydrogenation. The compound is dissolved in a solvent like methanol, and a palladium catalyst (e.g., Palladium Hydroxide on Carbon, Pearlman's catalyst) is added. The mixture is subjected to hydrogen pressure (40-50 psi) until the reaction is complete.[4]

-

Step 4: Salt Formation. After filtration of the catalyst, hydrochloric acid is added to the solution to precipitate the desired hydrochloride salt, which is then isolated by filtration and dried.

| Parameter | Value/Condition | Rationale/Insight |

| Starting Material | 2-Indanone | Readily available and provides the necessary carbocyclic framework. |

| Key Reactions | Mannich, Carbonyl Reduction, Hydrogenolysis | A robust sequence to build the complex bridged system efficiently. |

| Hydrogenation Catalyst | 20% Pd(OH)₂/C | Pearlman's catalyst is highly effective for debenzylation reactions, often under milder conditions than Pd/C. |

| Isolation Form | Hydrochloride Salt | Provides a stable, crystalline solid that is easy to handle and purify. |

Stage 2: Functionalization and Assembly of the Pyrazine Precursor

This stage is chemically the most intricate, involving the strategic introduction and conversion of functional groups on the aromatic ring to prepare for the final cyclization.

N-Trifluoroacetylation: The Critical Amide Formation

The secondary amine of the tricyclic core is first protected. The choice of the trifluoroacetyl group is deliberate and highly strategic.

-

Protocol: The tricyclic amine hydrochloride salt is suspended in a solvent like dichloromethane. A base, typically a tertiary amine like pyridine or triethylamine, is added to liberate the free amine. The mixture is cooled (e.g., to 0°C), and trifluoroacetic anhydride ((CF₃CO)₂O) is added slowly.[5] The reaction is rapid and typically quantitative.

-

Causality Behind Experimental Choice:

-

Protection: The amide group deactivates the secondary amine, preventing it from interfering in the subsequent electrophilic nitration step.

-

Directing Effect: The electron-withdrawing trifluoroacetyl group acts as a powerful ortho-, para-director for the existing benzene ring, but more importantly, it deactivates the amine, allowing the nitration to occur on the electron-rich aromatic ring.

-

Facile Cleavage: The trifluoroacetamide is readily hydrolyzed under basic conditions at the end of the synthesis, a crucial feature for an effective protecting group.

-

Regioselective Dinitration

This is a pivotal step where two nitro groups are introduced ortho to each other on the benzene ring.

-

Protocol: The N-trifluoroacetylated intermediate is dissolved in dichloromethane and cooled to 0°C. A pre-mixed nitrating agent, typically formed from nitric acid and a strong acid promoter like trifluoromethanesulfonic acid (TfOH), is added slowly.[8] The reaction is carefully temperature-controlled to minimize the formation of undesired isomers, such as the meta-3,5-dinitro compound.[4][5]

-

Mechanistic Insight: The reaction proceeds via electrophilic aromatic substitution. The highly electrophilic nitronium ion (NO₂⁺), generated in situ from HNO₃ and TfOH, attacks the electron-rich positions of the benzene ring. The existing bridgehead structure favors substitution at the 4- and 5-positions. While a minor amount of the meta-isomer is formed, the desired ortho-isomer can be isolated in high purity through crystallization.[8]

Caption: Figure 2. Mechanism of regioselective dinitration.

Catalytic Hydrogenation to Diamine

The two nitro groups are reduced to amines to form the key ortho-phenylenediamine intermediate.

-

Protocol: The dinitro compound is dissolved in a solvent system, often a mixture of isopropanol and water. A palladium on carbon catalyst (e.g., 5% Pd/C) is added. The reaction is conducted in an autoclave under hydrogen pressure (40-50 psi).[8] The reaction progress is monitored until completion.

-

Self-Validating System: This reaction is robust and high-yielding. The completion can be easily monitored by techniques like TLC or HPLC. The resulting diamine is often highly reactive and prone to oxidation, so it is typically used immediately in the next step without prolonged storage.

Stage 3: Pyrazine Ring Formation and API Generation

The final stage involves the construction of the pyrazine ring, completing the tetracyclic structure of Varenicline.

Quinoxaline Synthesis via Condensation

The ortho-phenylenediamine intermediate is reacted with a 1,2-dicarbonyl compound, glyoxal, to form the fused pyrazine ring (specifically, a quinoxaline derivative in this context).

-

Protocol: The crude solution of the diamine from the hydrogenation step is filtered to remove the Pd/C catalyst. The solution is then treated with an aqueous solution of glyoxal (often a 40% solution in water). The reaction is typically stirred at room temperature for several hours.[8] The resulting quinoxaline product often crystallizes from the reaction mixture and can be isolated by filtration.

-

Mechanism: The reaction is a classic double condensation. Each amine group of the ortho-phenylenediamine nucleophilically attacks one of the carbonyl groups of glyoxal, forming two imine (Schiff base) linkages. This process occurs sequentially, with the initial condensation followed by an intramolecular cyclization and dehydration to form the stable, aromatic pyrazine ring.

Deprotection and Final Salt Formation

The final step is the removal of the N-trifluoroacetyl group to unveil the Varenicline free base.

-

Protocol: The protected Varenicline precursor is suspended in a solvent system (e.g., methanol/water or toluene). An aqueous base, such as sodium hydroxide (e.g., 2 M solution), is added, and the mixture is heated (e.g., 40-45°C) for a few hours. After reaction completion, the product is worked up by extraction into an organic solvent (e.g., methylene chloride). The organic layers are combined, dried, and concentrated to yield the Varenicline free base.

-

Final Salt Formation: For pharmaceutical use, the free base is converted to a stable, crystalline salt. The Varenicline free base is dissolved in methanol and added to a methanolic solution of L-tartaric acid. The resulting Varenicline Tartrate salt precipitates and is isolated by filtration, washed, and dried to yield the final API.[4]

| Parameter | Value/Condition | Rationale/Insight |

| Cyclization Reagent | 40% Aqueous Glyoxal | A readily available, inexpensive C2 building block for quinoxaline synthesis. |

| Deprotection | 2 M NaOH, 40-45°C | Standard basic hydrolysis conditions for cleaving the trifluoroacetamide group. Mild heating accelerates the reaction. |

| Final Form | L-Tartrate Salt | The tartrate salt exhibits favorable physicochemical properties (solubility, stability, crystallinity) for formulation.[4] |

Conclusion

The synthesis of Varenicline is a testament to strategic chemical design, where each step is optimized for efficiency, control, and scalability. While the term "Varenicline Lactam" appears to be a misnomer, the synthesis critically hinges on the use of an N-trifluoroacetyl amide intermediate. This functional group masterfully serves as both a protecting and a directing element, enabling the precise functionalization of the aromatic core. The subsequent reduction and cyclocondensation steps efficiently construct the final heterocycle, leading to a robust and industrially viable pathway to this important smoking cessation aid. This guide provides the foundational knowledge for researchers to understand and apply the elegant chemistry behind the synthesis of Varenicline.

References

- Gopisetti, R. K., et al. (2012). Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. U.S. Patent No. 8,314,235B2.

- Par Pharmaceutical, Inc. (2023). Vareniciline compound and process of manufacture thereof. U.S. Patent Application No. US20230285407A1.

- Shanghai Institute of Pharmaceutical Industry. (2012). Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride. Chinese Patent No. CN102827079A.

- Esteve Quimica, S.A. (2009). Improved processes for the synthesis of varenicline l-tartrate. WIPO Patent Application No. WO2009065872A2.

-

Gould, E. (2019). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery. [Link]

-

Coe, J. W., et al. (2005). Varenicline: An α4β2 Nicotinic Receptor Partial Agonist for Smoking Cessation. Journal of Medicinal Chemistry. [Link]

- Zhejiang Huahai Pharmaceutical Co., Ltd. (2022). Preparation method of varenicline intermediate, varenicline and salt thereof. Chinese Patent No. CN113956255A.

-

Gadd, C. (2021). Case History: Chantix (TM)/Champix (TM) (Varenicline Tartrate), a Nicotinic Acetylcholine Receptor Partial Agonist as a Smoking Cessation Aid. ResearchGate. [Link]

-

Wikipedia. (n.d.). 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine. Retrieved January 15, 2026, from [Link]

-

Pharmacompass. (n.d.). 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine HCl. Retrieved January 15, 2026, from [Link]

-

Preeti, P., & Siddiqui, A. A. (2023). Varenicline. StatPearls [Internet]. NCBI Bookshelf. [Link]

-

New Drug Approvals. (n.d.). Varenicline. Retrieved January 15, 2026, from [Link]

Sources

- 1. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]

- 2. 2,3,4,6-Tetrahydro-1H-azepino[5,4,3-cd]indol-1-one | C11H10N2O | CID 9815456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine - Wikipedia [en.wikipedia.org]

- 7. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]

- 8. 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. CN102827079A - Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride - Google Patents [patents.google.com]

- 10. Varenicline synthesis - chemicalbook [chemicalbook.com]

Varenicline Lactam (CAS 873302-30-8): A Comprehensive Technical Guide for Drug Development Professionals

This guide provides an in-depth technical overview of Varenicline Lactam (CAS No. 873302-30-8), a significant metabolite and potential impurity of the smoking cessation drug, Varenicline. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical identity, formation, synthesis, and analytical characterization of this compound, offering field-proven insights to support pharmaceutical research and quality control.

Introduction: The Significance of Varenicline and Its Lactam Derivative

Varenicline, marketed as Chantix® or Champix®, is a high-affinity partial agonist for the α4β2 nicotinic acetylcholine receptor, the primary neural substrate for nicotine addiction.[1][2] Its efficacy in smoking cessation is attributed to its dual mechanism of action: providing mild nicotinic stimulation to alleviate withdrawal symptoms while simultaneously blocking nicotine from binding to its receptor, thus reducing the rewarding effects of smoking.[3]

In the context of pharmaceutical development and manufacturing, understanding the impurity profile of an Active Pharmaceutical Ingredient (API) is mandated by regulatory authorities to ensure the safety and efficacy of the final drug product.[4] Varenicline Lactam, with the chemical name 9,10-dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-7(8H)-one, is a known impurity and metabolite of Varenicline.[5][6] Its formation, typically through oxidation, represents a critical quality attribute to be monitored and controlled during stability studies and manufacturing. This guide provides the foundational knowledge required for its identification, synthesis, and quantification.

Chemical Profile and Structure

A clear understanding of the molecular structure is fundamental to all further discussion. Varenicline Lactam is an oxidized derivative of Varenicline, characterized by the conversion of the secondary amine in the seven-membered diazepine ring into a cyclic amide (a lactam).

Table 1: Chemical Identity of Varenicline and Varenicline Lactam

| Property | Varenicline | Varenicline Lactam |

| IUPAC Name | 7,8,9,10-Tetrahydro-6H-6,10-methanopyrazino[2,3-h][7]benzazepine | 9,10-dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-7(8H)-one |

| CAS Number | 249296-44-4[6] | 873302-30-8[6] |

| Molecular Formula | C₁₃H₁₃N₃[6] | C₁₃H₁₁N₃O[6] |

| Molecular Weight | 211.26 g/mol | 225.25 g/mol [6] |

| Chemical Structure | (See Figure 1) | (See Figure 1) |

Figure 1: Chemical Structures

The diagram below illustrates the structural relationship between the parent drug, Varenicline, and its oxidized derivative, Varenicline Lactam.

Caption: Transformation of Varenicline to Varenicline Lactam.

Formation and Synthesis

Varenicline Lactam is not a typical process-related impurity from the primary synthesis of Varenicline but is rather a degradant.[4][8] Its formation is primarily associated with oxidative stress conditions. Forced degradation studies, a cornerstone of drug development, have shown that Varenicline is susceptible to degradation under oxidative stress, leading to the formation of various related substances, including hydroxylated species and, plausibly, the lactam.[8]

Causality Behind Formation: The Chemistry of Oxidation

The secondary amine within the bridged diazepine ring of Varenicline is susceptible to oxidation. The presence of oxidizing agents, such as peroxides, or exposure to heat and light in the presence of oxygen can initiate a reaction that introduces a carbonyl group adjacent to the nitrogen, forming the thermodynamically stable lactam ring. This transformation is a critical degradation pathway that must be evaluated during stability testing of both the API and the formulated drug product.

Laboratory-Scale Synthesis Protocol (Proposed)

While Varenicline Lactam is commercially available as a reference standard, an in-house synthesis may be required for extensive research or for generating larger quantities for toxicological studies. The following protocol is a proposed method based on the principles of oxidative degradation.

Expertise in Practice: This protocol utilizes hydrogen peroxide under controlled heating. The choice of a mild oxidizing agent and moderate temperature is deliberate to favor the formation of the lactam over more aggressive degradation, which could lead to multiple unknown impurities. The subsequent purification by preparative HPLC is a standard and trustworthy method for isolating impurities with high purity.[4]

Step-by-Step Methodology:

-

Dissolution: Dissolve 200 mg of Varenicline (or its tartrate salt) in a 1:1 mixture of methanol and water (20 mL).

-

Oxidation: Add 5 mL of a 6% hydrogen peroxide solution to the mixture.[4]

-

Reaction: Heat the reaction mixture at 60°C for approximately 4-6 hours, monitoring the reaction progress by UHPLC.

-

Quenching & Neutralization: Cool the reaction to room temperature. If starting with the tartrate salt, neutralize the solution carefully with a suitable base (e.g., dilute sodium bicarbonate solution).

-

Concentration: Remove the organic solvent (methanol) under reduced pressure using a rotary evaporator.

-

Purification: Subject the resulting aqueous solution to preparative reverse-phase HPLC to isolate the Varenicline Lactam peak.

-

Isolation: Collect the fractions containing the pure compound and lyophilize to obtain the solid Varenicline Lactam.

Self-Validating System: The success of this synthesis is validated at each critical step. Reaction progress is monitored chromatographically to determine the optimal reaction time. The purity of the final product is confirmed using the analytical methods described in Section 4.0, ensuring the isolated compound meets the required specifications for a reference standard.

Figure 2: Synthetic Workflow

This diagram outlines the key stages in the proposed laboratory synthesis of Varenicline Lactam.

Caption: Key stages of Varenicline Lactam synthesis.

Analytical Characterization

The unambiguous identification and quantification of Varenicline Lactam require robust analytical methods. As a potential impurity, it is crucial to develop a stability-indicating method capable of separating the lactam from Varenicline and other related substances.

Chromatographic Analysis

Ultra-High-Performance Liquid Chromatography (UHPLC) is the technique of choice for resolving Varenicline and its impurities due to its high efficiency and sensitivity.[4]

Expertise in Practice: A reverse-phase C18 column is typically effective. The gradient elution is designed to provide sufficient retention for the more polar degradants while ensuring the timely elution of the parent compound, Varenicline. The selection of 235 nm as the detection wavelength is based on the UV absorbance maxima of the quinoxaline chromophore present in both Varenicline and its lactam derivative.

Typical UHPLC Method Parameters:

| Parameter | Recommended Setting | Rationale |

| Column | Acquity HSS T3 (150 x 2.1 mm, 1.8 µm) or equivalent | Provides excellent retention for polar compounds and sharp peak shapes. |

| Mobile Phase A | 0.01 M Ammonium Acetate Buffer, pH 6.5 | Buffering agent suitable for MS compatibility and good peak shape. |

| Mobile Phase B | Acetonitrile/Methanol/Buffer (e.g., 65:25:10 v/v/v) | Organic modifier for eluting compounds from the reverse-phase column. |

| Gradient | A time-programmed gradient from low %B to high %B | Ensures separation of all related substances with varying polarities. |

| Flow Rate | 0.3 - 0.5 mL/min | Optimized for column dimensions and particle size. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |

| Detection | UV at 235 nm | Wavelength for sensitive detection of the core chromophore.[4] |

| Injection Vol. | 1 - 5 µL | Dependent on sample concentration and detector sensitivity. |

Spectroscopic Characterization

Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural confirmation of Varenicline Lactam.

4.2.1 Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-QTOF-MS), provides accurate mass data, which is crucial for confirming the elemental composition.

-

Expected HRMS Data: The protonated molecule [M+H]⁺ for Varenicline Lactam (C₁₃H₁₁N₃O) would have a theoretical exact mass of 226.0975. An experimentally observed mass within a narrow tolerance (e.g., <5 ppm) provides strong evidence for the compound's identity.[8] Tandem MS (MS/MS) experiments can further elucidate the structure by providing characteristic fragmentation patterns.

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural information by mapping the carbon-hydrogen framework of the molecule. While specific spectral data for Varenicline Lactam is proprietary to reference standard suppliers, the expected changes relative to Varenicline can be predicted.

-

¹H NMR: The most significant change would be the disappearance of the N-H proton signal from the secondary amine. Additionally, protons on the carbons alpha to the newly formed carbonyl group would likely experience a downfield shift due to the electron-withdrawing effect of the carbonyl.

-

¹³C NMR: A prominent new signal would appear in the downfield region (typically 165-175 ppm) corresponding to the carbonyl carbon of the lactam. The carbons adjacent to this carbonyl would also show a characteristic shift.

Table 2: Summary of Expected Analytical Data

| Technique | Expected Result for Varenicline Lactam |

| UHPLC | A distinct peak, typically more polar (earlier eluting) than Varenicline, under reverse-phase conditions. |

| HRMS (ESI+) | [M+H]⁺ ion observed at m/z ≈ 226.0975. |

| ¹³C NMR | Presence of a carbonyl signal (~170 ppm). |

| IR Spectroscopy | A strong C=O stretching vibration band around 1650-1680 cm⁻¹. |

Conclusion and Recommendations

Varenicline Lactam (CAS 873302-30-8) is a critical quality attribute in the development of Varenicline-based pharmaceuticals. Its status as an oxidative degradant necessitates rigorous control and monitoring throughout the drug product lifecycle. This guide has provided a comprehensive technical overview, including its chemical structure, a plausible synthetic pathway via controlled oxidation, and robust analytical methodologies for its characterization.

For drug development professionals, it is recommended to:

-

Procure a certified reference standard of Varenicline Lactam for analytical method development and validation.[9]

-

Incorporate the analytical methods described herein into stability and release testing protocols.

-

Conduct forced degradation studies to understand the propensity of Varenicline to form the lactam and other impurities in the specific drug product matrix.

By applying the principles and protocols outlined in this guide, researchers and scientists can ensure the quality, safety, and regulatory compliance of Varenicline drug products.

References

-

Reddy, B., et al. (2012). Identification, Isolation and Characterization of an Unknown Impurity of Varenicline. Sci Pharm., 80(3), 583-592. Available at: [Link]

-

ResearchGate. (2012). Identification, Isolation and Characterization of an Unknown Impurity of Varenicline. Available at: [Link]

-

Cleanchem. (n.d.). Varenicline Lactam | CAS No: 873302-30-8. Retrieved from [Link]

-

S, S., et al. (2023). Identification, Isolation and Structural Characterization of an impurity in varenicline tartrate drug product. International Journal of Pharmaceutical Research and Applications, 8(3), 1813-1822. Available at: [Link]

- Google Patents. (2023). US20230285407A1 - Vareniciline compound and process of manufacture thereof.

-

SynZeal. (n.d.). Varenicline Impurities. Retrieved from [Link]

- Google Patents. (2012). US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.

-

Gsrs. (n.d.). 6,7,9,10-Tetrahydro-α-hydroxy-6,10-methano-8H-pyrazino[2,3-h][7]benzazepine-8-acetaldehyde. Retrieved from [Link]

-

precisionFDA. (n.d.). 1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][7]benzazepin-8-yl)-1,2-ethanediol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Varenicline Lactam | CAS No : 873302-30-8. Retrieved from [Link]

-

Synthonix, Inc. (n.d.). 1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone. Retrieved from [Link]

-

Jordan, C. J., & Xi, Z. X. (2018). Discovery and development of varenicline for smoking cessation. Expert opinion on drug discovery, 13(3), 255–267*. Available at: [Link]

-

ResearchGate. (2009). Case History: Chantix (TM)/Champix (TM) (Varenicline Tartrate), a Nicotinic Acetylcholine Receptor Partial Agonist as a Smoking Cessation Aid. Available at: [Link]

-

Leeson, P. D., et al. (1995). Synthesis of 1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]- quinoxaline-2,3-dione and Related Quinoxalinediones: Characterization of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (And N-methyl-D-aspartate) Receptor and Anticonvulsant Activity. Journal of medicinal chemistry, 38(19), 3720–3740. Available at: [Link]

-

PubChem. (n.d.). 7,8,9,10-Tetrahydro-6,10-methano-6H-pyrazino[2,3-h][7]benzazepine, (2R,3R)-2,3-Dihydroxybutanedioate (1:1). Retrieved from [Link]

- Google Patents. (2023). EP4241775A1 - TABLET COMPRISING VARENICLINE AND PROCESS OF PREPARATION THEREOF.

-

Veeprho. (n.d.). 2-hydroxy-7,8,9,10-tetrahydro-6,10-methano-6H-pyrazino[2,3-h][7]benzazepine. Retrieved from [Link]

-

Foulds, J., & Varenicline. (2023). Varenicline. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Mihalak, K. B., et al. (2006). Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors. Molecular pharmacology, 70(3), 801–805. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Identification, Isolation and Characterization of an Unknown Impurity of Varenicline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Varenicline Impurities | SynZeal [synzeal.com]

- 7. researchgate.net [researchgate.net]

- 8. ijprajournal.com [ijprajournal.com]

- 9. cleanchemlab.com [cleanchemlab.com]

An In-Depth Technical Guide to Varenicline Lactam: Physicochemical Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a widely prescribed medication for smoking cessation. In the development and lifecycle of any pharmaceutical product, a thorough understanding of its related substances, including metabolites and degradation products, is of paramount importance for ensuring safety, efficacy, and quality. This technical guide provides a comprehensive overview of Varenicline Lactam, a known metabolite and potential impurity of Varenicline.

This document delves into the core physicochemical properties of Varenicline Lactam, its formation, and the analytical methodologies crucial for its detection, isolation, and characterization. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the study of Varenicline and its related compounds.

Physicochemical Properties of Varenicline Lactam

Varenicline Lactam, scientifically known as 6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][1]benzazepin-7-one, is a key related substance of Varenicline.[2] A summary of its fundamental physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁N₃O | [2] |

| Molecular Weight | 225.25 g/mol | [2] |

| CAS Number | 873302-30-8 | [2] |

| Appearance | Pale Yellow to Light Red Solid |

Formation and Synthesis of Varenicline Lactam

Varenicline Lactam can be formed as a metabolite of Varenicline in vivo and can also arise as a degradation product during the manufacturing process or upon storage of the drug product. Understanding its formation pathways is critical for controlling its levels in the final pharmaceutical formulation.

Metabolic Pathway

Varenicline undergoes limited metabolism in the human body, with a significant portion of the drug excreted unchanged. However, minor metabolic pathways do exist, leading to the formation of several metabolites, including Varenicline Lactam.

Formation via Forced Degradation

Forced degradation studies are essential in pharmaceutical development to understand the stability of a drug substance and to identify potential degradation products. Varenicline has been shown to degrade under various stress conditions, which can lead to the formation of impurities, including lactam derivatives.

A study on the stress degradation of Varenicline Tartrate indicated that the drug is susceptible to degradation under oxidative conditions.[3] While the study did not explicitly identify Varenicline Lactam, the formation of oxidative degradants highlights a potential pathway for its creation. Another study involving an osmotic-controlled release formulation of varenicline tartrate identified N-methylvarenicline and N-formylvarenicline as major degradation products arising from the interaction with excipients.[4][5]

The formation of lactams from related pharmaceutical compounds often involves oxidation of the amine functionality followed by cyclization. The precise mechanism for Varenicline Lactam formation likely involves a similar oxidative pathway affecting the secondary amine in the Varenicline structure.

Caption: Proposed pathway for the formation of Varenicline Lactam from Varenicline through an oxidative intermediate.

Analytical Characterization

The accurate detection and quantification of Varenicline Lactam are crucial for ensuring the quality and safety of Varenicline drug products. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of Varenicline and its related impurities.[3] Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient (API) from its degradation products, ensuring that the analytical method is specific for the API.

Experimental Protocol: Stability-Indicating HPLC Method for Varenicline

The following is a representative HPLC method adapted from published literature for the analysis of Varenicline and its degradation products.[3]

-

Chromatographic System:

-

Column: C18 Inertsil column (250 mm × 4.6 mm i.d., 5 µm particle size).

-

Mobile Phase: A gradient mixture of ammonium acetate buffer (0.02M, pH 4 with trifluoroacetic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C.

-

Detection: UV at 237 nm.

-

-

Sample Preparation:

-

Prepare a stock solution of Varenicline Tartrate in a suitable diluent (e.g., water/acetonitrile mixture).

-

For the analysis of tablets, finely powder a known number of tablets, accurately weigh a portion equivalent to a specific amount of Varenicline, and dissolve it in the diluent.

-

-

Procedure:

-

Inject the prepared sample solution into the HPLC system.

-

Record the chromatogram and identify the peaks corresponding to Varenicline and its impurities based on their retention times.

-

Quantify the impurities using a suitable method, such as external standard calibration or area normalization.

-

Caption: A typical workflow for the analysis of Varenicline and its impurities using HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the identification and structural elucidation of impurities. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of an unknown compound.

In a study characterizing an unknown impurity in Varenicline, ESI-LC-HRMS was successfully employed.[6] The observed m/z value for the protonated molecule of the impurity was used to confirm its molecular formula.[6] A similar approach would be invaluable for the definitive identification of Varenicline Lactam.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural characterization of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively.

Regulatory Context and Importance

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) have stringent requirements for the control of impurities in drug substances and drug products. The identification and characterization of any impurity present at a level of 0.1% or higher is typically required.

In recent years, there has been a significant focus on the presence of nitrosamine impurities in various medications, including Varenicline.[7][8] This has led to recalls and the establishment of acceptable intake limits for these potentially carcinogenic compounds.[9] While Varenicline Lactam is not a nitrosamine, this regulatory scrutiny highlights the critical importance of a comprehensive impurity profile for any pharmaceutical product.

Conclusion

Varenicline Lactam is a significant related substance of Varenicline, arising from both metabolic and degradation pathways. A thorough understanding of its physicochemical properties, formation mechanisms, and analytical characterization is essential for ensuring the quality, safety, and efficacy of Varenicline-containing medications. The analytical techniques outlined in this guide, particularly HPLC and LC-MS, are fundamental tools for the detection, quantification, and control of Varenicline Lactam and other impurities. As regulatory standards continue to evolve, a proactive and scientifically rigorous approach to impurity profiling will remain a cornerstone of pharmaceutical development and manufacturing.

References

-

U.S. Food and Drug Administration. (2022). FDA Updates and Press Announcements on Nitrosamine in Varenicline (Chantix). FDA.gov. [Link]

-

Satheesh, B., Sree Ganesh, K. K., & Kumar, D. (2012). Identification, Isolation and Characterization of an Unknown Impurity of Varenicline. Sci Pharm, 80(2), 329–340. [Link]

-

Jadhav, S. B., et al. (2013). Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method. Scientia Pharmaceutica, 81(3), 715–730. [Link]

-

Prajapati, D. R., et al. (2023). Identification, Isolation and Structural Characterization of an impurity in varenicline tartrate drug product. International Journal of Pharmaceutical Research and Applications, 8(3), 1813-1822. [Link]

- US Patent No. US20230285407A1. (2023). Vareniciline compound and process of manufacture thereof.

-

SynZeal. (n.d.). Varenicline Impurities. SynZeal. [Link]

-

U.S. Food and Drug Administration. (2021). Liquid Chromatography-High Resolution Mass Spectrometry (LC-ESI-HRMS) Method for the Determination of Varenicline NDSRI in Chantix™ drug product and drug substance. FDA.gov. [Link]

-

Darwish, I. A., et al. (2013). A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets. Tropical Journal of Pharmaceutical Research, 12(4), 597-603. [Link]

-

Waterman, K. C., et al. (2008). N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet. Journal of Pharmaceutical Sciences, 97(4), 1499-1507. [Link]

-

ResearchGate. (n.d.). N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet. ResearchGate. [Link]

- US Patent No. US8314235B2. (2012). Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.

-

ResearchGate. (n.d.). Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method. ResearchGate. [Link]

-

Pharmaffiliates. (n.d.). Varenicline-impurities. Pharmaffiliates. [Link]

-

ResearchGate. (n.d.). liquid chromatograph mass spectrometric method for determination of n-nitroso-varenicline (nnv) in varenicline. ResearchGate. [Link]

-

Advanced Materials Technology. (n.d.). LC-MS Analysis of Chantix® Varenicline NDSRI using HALO® Biphenyl. Halo Columns. [Link]

-

precisionFDA. (n.d.). 1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][1]benzazepin-8-yl)-1,2-ethanediol. precisionFDA. [Link]

-

Drugs.com. (2024). Varenicline tartrate Monograph for Professionals. Drugs.com. [Link]

-

Longdom Publishing. (n.d.). Mass spectrometry monitoring of varenicline and 2-hydroxy vareniclinein human urine with online sample pretreatment by two-dimensional capillary electrophoresis. Longdom. [Link]

-

Moosavi-Zare, A. R., et al. (2022). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 6(8), 571-581. [Link]

-

Apotex Inc. (2019). Varenicline Tablets - PRODUCT MONOGRAPH. Apotex. [Link]

-

National Center for Biotechnology Information. (n.d.). Varenicline. PubChem. [Link]

-

ResearchGate. (n.d.). Facile synthesis of hexahydropyrazino[2,3-e]pyrazines from 3-aminomethyl-1,2,4-triazoles. ResearchGate. [Link]

-

Bielinska, K., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6605. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Varenicline Impurities | SynZeal [synzeal.com]

- 3. Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-methylation and N-formylation of a secondary amine drug (varenicline) in an osmotic tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijprajournal.com [ijprajournal.com]

- 7. Identification, Isolation and Characterization of an Unknown Impurity of Varenicline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. smokingcessationleadership.ucsf.edu [smokingcessationleadership.ucsf.edu]

Varenicline Lactam: A Technical Guide on its Origin, Characterization, and Significance

Introduction: The Metabolic Fate of Varenicline

Varenicline is a highly selective partial agonist for the α4β2 nicotinic acetylcholine receptor, widely prescribed as an aid for smoking cessation.[1] Its clinical success is underpinned by a favorable pharmacokinetic profile, characterized by high oral bioavailability and minimal metabolism.[2] Over 90% of a varenicline dose is excreted unchanged in the urine, indicating that metabolic clearance is a minor route of elimination for this drug.[3][4] However, a comprehensive understanding of all potential biotransformation pathways is critical for a complete safety and efficacy profile.

While the primary route of elimination is renal, minor metabolic pathways for varenicline have been identified, including N-carbamoyl glucuronidation, oxidation, N-formylation, and the formation of a hexose conjugate.[5] Among the potential oxidative products, varenicline lactam has been identified, primarily as a degradation product in stability studies of the drug product.[6] This technical guide provides an in-depth exploration of varenicline lactam, from its established identity as a chemical degradant to its potential, albeit minor, role as an in vivo metabolite. We will delve into the mechanistic rationale for its formation, the analytical methodologies required for its characterization, and its relevance from a drug development and regulatory standpoint.

The Dual Identity of Varenicline Lactam: Degradant and Potential Metabolite

Varenicline lactam, chemically identified as 4,6,7,8,9,10-hexahydro-1H-6,10-methanopyrazino[2,3-h][7]benzazepine-2,3-dione, has been principally characterized as an impurity formed during the stability testing of varenicline tablets.[6][8] Its formation is often associated with oxidative and thermal stress conditions.[9]

Chemical Degradation Pathway

Forced degradation studies are a cornerstone of drug development, designed to identify potential degradation products that could form under various environmental conditions. In the case of varenicline, exposure to oxidative stress, such as treatment with hydrogen peroxide, has been shown to generate a hydroxy derivative of varenicline.[9] This hydroxylated intermediate is a plausible precursor to the lactam. The formation of a dione structure, a type of lactam, was observed at a level of 0.2% in stability samples of varenicline tablets.[8]

The workflow for identifying such degradants involves subjecting the drug product to stress conditions and then utilizing advanced analytical techniques to isolate and characterize any new chemical entities that are formed.

Hypothesized Metabolic Pathway

While direct evidence for the significant in vivo metabolic formation of varenicline lactam is limited, its potential as a minor metabolite arises from the observation of oxidative metabolism. One study has successfully identified 2-hydroxyvarenicline in human urine samples, which lends credence to the hypothesis that oxidation is a relevant, albeit minor, metabolic pathway for varenicline.[5]

The enzymatic oxidation of varenicline, likely mediated by cytochrome P450 (CYP) enzymes in the liver, could generate a hydroxylated intermediate. This intermediate could then undergo further oxidation to form the lactam structure. The low levels of metabolites in circulation suggest that this is not a primary clearance pathway for the drug.

Sources

- 1. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Population pharmacokinetic analysis of varenicline in adult smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Population pharmacokinetics and exposure–response analyses of varenicline in adolescent smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism and disposition of varenicline, a selective alpha4beta2 acetylcholine receptor partial agonist, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academicjournals.org [academicjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. ijprajournal.com [ijprajournal.com]

Varenicline and the Imperative of Impurity Profiling

An In-Depth Technical Guide to the Discovery, Origin, and Characterization of Varenicline Lactam

Abstract: This technical guide provides a comprehensive overview of the discovery, formation, and analytical characterization of a critical Varenicline impurity, 4,6,7,8,9,10-hexahydro-1H-6,10-methanopyrazino[2,3-h][1]benzazepine-2,3-dione, a dioxo-derivative often referred to as a Varenicline lactam. Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor, is a first-line treatment for smoking cessation.[2][3] The control of impurities is a mandatory regulatory requirement and is essential for ensuring the safety and efficacy of the final drug product.[4] This document details the journey of this specific impurity from its initial observation in stability and forced degradation studies to its definitive structural elucidation through advanced spectroscopic techniques. We explore the oxidative mechanism of its formation, provide detailed protocols for its isolation via preparative chromatography, and summarize the analytical methods for its control. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality control who are engaged in the study of pharmaceutical impurities.

Varenicline was developed by Pfizer based on the structure of cytisine, a natural alkaloid, to create a highly selective partial agonist for the α4β2 nicotinic acetylcholine receptor.[5][6] Its mechanism involves binding to these receptors to reduce nicotine cravings and withdrawal symptoms, thereby aiding smoking cessation.[7][8]

In pharmaceutical development, the identification and control of impurities—unwanted chemicals that can arise during synthesis or degradation—are of paramount importance. Regulatory bodies such as the ICH require that any impurity present above a certain threshold (typically 0.10-0.15%) be identified, characterized, and quantified.[4] This process, known as impurity profiling, is crucial for several reasons:

-

Patient Safety: Impurities can have their own pharmacological or toxicological effects.

-

Drug Efficacy: The presence of impurities can potentially reduce the efficacy of the active pharmaceutical ingredient (API).

-

Product Stability: Degradation impurities can indicate instability in the drug product, affecting its shelf life.

Forced degradation studies, where the drug substance is subjected to harsh conditions (acid, base, oxidation, heat, light), are a cornerstone of this process.[1][9] They are designed to deliberately degrade the API to predict likely degradation products under normal storage conditions and to develop stability-indicating analytical methods capable of separating these impurities from the parent drug.[10][11]

Discovery: The Emergence of an Unknown Analyte

The dioxo-lactam derivative of Varenicline was first discovered as an unknown impurity during the analysis of Varenicline tablets undergoing stability testing at accelerated conditions (e.g., 40°C / 75% relative humidity).[4][12] It appeared as a distinct, unidentified peak in reversed-phase high-performance liquid chromatography (HPLC) chromatograms, with a level exceeding the 0.2% identification threshold mandated by regulatory guidelines.[4]

The same impurity was prominently observed during forced degradation studies, particularly under oxidative stress conditions using hydrogen peroxide (H₂O₂).[12][13] While Varenicline showed relative stability to acid, base, and thermal stress, it was found to be notably susceptible to oxidation.[14] This provided the first critical clue to the impurity's origin and its likely chemical nature. The systematic workflow from detection to characterization is a foundational process in pharmaceutical analytics.

Origin: The Mechanism of Oxidative Lactam Formation

The consistent formation of the impurity under oxidative stress strongly suggests a mechanism involving the oxidation of the pyrazine ring of the Varenicline molecule. A lactam is a cyclic amide, and the identified impurity, 4,6,7,8,9,10-hexahydro-1H-6,10-methanopyrazino[2,3-h][1]benzazepine-2,3-dione, contains two such functionalities, making it a dioxo-derivative or a double lactam.[4][15]

The proposed transformation involves the oxidation of the two carbon-nitrogen double bonds (imines) within the pyrazine ring to carbonyl groups (amides/lactams). This type of oxidation is a known transformation for heterocyclic systems. The high-resolution mass spectrometry (HR-MS) data confirms this transformation, showing a molecular ion [M+H]⁺ at m/z 244, corresponding to a molecular formula of C₁₃H₁₄N₃O₂.[4] This represents a net addition of two oxygen atoms and one hydrogen atom relative to Varenicline (C₁₃H₁₃N₃), consistent with the formation of the dioxo structure.

Definitive Identification: Isolation and Spectroscopic Characterization

To unambiguously determine the structure of a new impurity, it must be isolated in a pure form for spectroscopic analysis. This was achieved using preparative HPLC.

Experimental Protocol: Impurity Isolation via Preparative HPLC

This protocol is adapted from the methodology described in the scientific literature for the isolation of the Varenicline dioxo impurity.[4]

Objective: To isolate the impurity designated DP-I (retention time approx. 1.86 min) from a degraded Varenicline sample.

-

Sample Preparation: Prepare a concentrated solution of degraded Varenicline sample (e.g., from a forced oxidative degradation study) at approximately 50 mg/mL in the mobile phase.

-

Instrumentation: Utilize a preparative HPLC system (e.g., Shimadzu LC-20AP) equipped with a dual-wavelength UV detector.

-

Chromatographic Conditions:

-

Column: Inertsil ODS (250 x 20 mm, 10 µm).

-

Mobile Phase: An isocratic mixture of 0.02M ammonium acetate buffer (pH adjusted to 6.5) and methanol in a 70:30 (v/v) ratio.

-

Flow Rate: 15 mL/min.

-

Detection: Monitor the eluent at 235 nm.

-

-

Fraction Collection: Inject the prepared sample onto the column. Collect the fraction corresponding to the target impurity peak as it elutes.

-

Post-Processing: Pool the collected fractions containing the pure impurity. Lyophilize (freeze-dry) the solution to remove the mobile phase and obtain the impurity as a solid powder.

-

Purity Confirmation: Re-inject a small amount of the isolated solid into an analytical UHPLC system to confirm its purity before proceeding to characterization.

Spectroscopic Characterization

The isolated pure impurity was subjected to a battery of spectroscopic tests to confirm its structure.[4][15]

High-Resolution Mass Spectrometry (HR-MS): The positive ion ESI-MS spectrum provided the most crucial initial evidence.

| Parameter | Result | Interpretation |

| Technique | Time-of-Flight Mass Spectrometry (ToF-MS) | Provides high mass accuracy. |

| Observed Ion | [M+H]⁺ at m/z 244 | Indicates a molecular weight of 243. |

| Molecular Formula | C₁₃H₁₄N₃O₂ | Confirms the addition of two oxygen atoms to the Varenicline structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provided the detailed structural map. The key finding from the ¹³C NMR was the appearance of two new signals in the downfield region, characteristic of carbonyl carbons, confirming the presence of the two lactam groups. The rest of the proton and carbon signals were largely similar to those of the parent Varenicline molecule, indicating that the core bridged structure remained intact.[4]

Analytical Control and Strategy

Once identified, a robust analytical method is required for the routine quality control (QC) of the Varenicline drug product to ensure the dioxo impurity is below the specified limit.

Analytical Method: Stability-Indicating UHPLC

The following method, adapted from published literature, is capable of separating Varenicline from its dioxo impurity and other degradation products.[4]

| Parameter | Specification | Rationale |

| Instrumentation | Ultra-High Pressure Liquid Chromatography (UHPLC) | Provides high resolution and fast run times. |

| Column | Waters Acquity HSS T3 (150 x 2.1 mm, 1.8 µm) | C18 chemistry suitable for retaining the compounds of interest. |

| Mobile Phase A | 0.01 M Ammonium acetate buffer (pH 6.5) | Provides good peak shape and is MS-compatible. |

| Mobile Phase B | 10:25:65 (v/v/v) mix of Buffer A, Methanol, and Acetonitrile | Organic modifier for eluting compounds. |

| Gradient Program | 2% B to 90% B over 9 minutes | Ensures separation of polar impurities from the less polar API. |

| Flow Rate | 0.35 mL/min | Appropriate for the column dimensions. |

| Column Temp. | 40°C | Ensures reproducible retention times. |

| Detection | UV at 235 nm | Wavelength at which both Varenicline and the impurity absorb. |

| Injection Volume | 5 µL | Standard volume for UHPLC analysis. |

Using this method, the dioxo impurity (DP-I) typically elutes at a much earlier retention time (approx. 1.86 min) than Varenicline (approx. 3.35 min), confirming it is more polar, which is consistent with the addition of two carbonyl groups.[4] The availability of a purified reference standard for this impurity, either isolated in-house or purchased commercially, is essential for accurate quantification.[16][]

Conclusion

The discovery and characterization of the Varenicline dioxo-lactam impurity is a classic example of the rigorous scientific process required in modern pharmaceutical development. What began as an anomalous peak in a stability study chromatogram was systematically investigated through forced degradation, isolated using preparative chromatography, and ultimately identified through advanced spectroscopic analysis. This work not only elucidated the structure of a key degradation product but also confirmed its origin from oxidative stress, allowing for the implementation of appropriate control strategies in the manufacturing and storage of Varenicline. This in-depth understanding is fundamental to ensuring the quality, safety, and stability of this important medication.

References

- Current time information in Powys, GB. (n.d.). Google. Retrieved January 15, 2026.

-

Rao, D. V., et al. (2012). Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method. Scientia Pharmaceutica, 80(3), 635–648. Available from: [Link]

-

Rao, D. V., et al. (2012). Stress degradation studies on varenicline tartrate and development of a validated stability-indicating HPLC method. Scientia Pharmaceutica, 80(3), 635-48. Available from: [Link]

-

Rao, D. V., et al. (2012). Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method. ResearchGate. Available from: [Link]

-

Varenicline Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards. Available from: [Link]

-

Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method. (n.d.). SciPharm. Available from: [Link]

-

Varenicline EP Impurities & USP Related Compounds. (n.d.). SynThink. Available from: [Link]

-

Satheesh, B., et al. (2010). UPLC separation and quantification of related substances of varenicline tartrate tablet. Acta Chromatographica, 22(2), 207-218. Available from: [Link]

-

Patel, P. N., et al. (2023). Identification, Isolation and Structural Characterization of an impurity in varenicline tartrate drug product. International Journal of Pharmaceutical Research and Applications, 8(3), 1813-1822. Available from: [Link]

-

Varenicline Impurities. (n.d.). SynZeal. Available from: [Link]

-

Satheesh, B., et al. (2012). Identification, Isolation and Characterization of an Unknown Impurity of Varenicline. Scientia Pharmaceutica, 80(2), 329–336. Available from: [Link]

-

Varenicline. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Varenicline Lactam | CAS No: 873302-30-8. (n.d.). Cleanchem. Available from: [Link]

-

Pietraś, R., et al. (2016). Development and validation of the HPLC method for varenicline determination in pharmaceutical preparation. Acta Poloniae Pharmaceutica, 73(1), 51-56. Available from: [Link]

- Kadi, A. A., et al. (2013). Novel liquid chromatographic methods for the determination of varenicline tartrate.

-

Jordan, C. J., & Xi, Z. X. (2018). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 13(7), 671–683. Available from: [Link]

-

Satheesh, B., et al. (2012). Identification, Isolation and Characterization of an Unknown Impurity of Varenicline. ResearchGate. Available from: [Link]

-

Zhang, Y., et al. (2018). Impurity profiling of varenicline tartrate by LC-QTOF mass spectrometric techniques during drug development. Journal of Pharmaceutical and Biomedical Analysis, 155, 313-322. Available from: [Link]

-

Darwish, H. W., et al. (2013). A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets. Tropical Journal of Pharmaceutical Research, 12(4). Available from: [Link]

-

Jordan, C. J., & Xi, Z. X. (2018). Discovery and development of varenicline for smoking cessation. ResearchGate. Available from: [Link]

-

Varenicline. (n.d.). New Drug Approvals. Retrieved January 15, 2026, from [Link]

-

Varenicline. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Jordan, C. J., & Xi, Z. X. (2018). Discovery and development of varenicline for smoking cessation. Expert Opinion on Drug Discovery, 13(7), 671-683. Available from: [Link]

Sources

- 1. Stress degradation studies on varenicline tartrate and development of a validated stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. daicelpharmastandards.com [daicelpharmastandards.com]

- 3. Varenicline - Wikipedia [en.wikipedia.org]

- 4. Identification, Isolation and Characterization of an Unknown Impurity of Varenicline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Stress Degradation Studies on Varenicline Tartrate and Development of a Validated Stability-Indicating HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A validated stability-indicating HPLC method for determination of varenicline in its bulk and tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijprajournal.com [ijprajournal.com]

- 13. akjournals.com [akjournals.com]

- 14. Impurity profiling of varenicline tartrate by LC-QTOF mass spectrometric techniques during drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cleanchemlab.com [cleanchemlab.com]

Spectroscopic Signature of Varenicline Lactam: A Predictive and Interpretive Guide

Introduction

Varenicline, a cornerstone in smoking cessation therapies, undergoes metabolic transformation in vivo, leading to the formation of several metabolites. Among these, Varenicline Lactam (6,8,9,10-Tetrahydro-6,10-methano-7H-pyrazino[2,3-h][1]benzazepin-7-one) represents a key structural modification. Understanding the precise chemical structure and properties of such metabolites is paramount for comprehensive drug development, safety profiling, and quality control. Spectroscopic analysis provides the definitive fingerprint for molecular structure elucidation.

This technical guide offers an in-depth, predictive analysis of the spectroscopic data for Varenicline Lactam, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific metabolite, this paper synthesizes foundational spectroscopic principles with comparative data from the parent compound, Varenicline, and related chemical structures to provide a robust, predictive framework for researchers and drug development professionals.

Molecular Structure and Analytical Context